Cas no 81115-45-9 (6-Methyl-1H-indazol-5-amine)
6-Methyl-1H-indazol-5-amine Chemical and Physical Properties
Names and Identifiers
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- 5-Amino-6-methyl-1H-indazole
- 1H-Indazol-5-amine,6-methyl-
- 6-methyl-1H-indazol-5-amine
- 6-Methyl-1H-indazol-5-ylamine
- 1H-Indazol-5-amine,6-methyl
- 5-amino-6-methylindazole
- 6-Methyl-1(2)H-indazol-5-ylamin
- 6-methyl-1(2)H-indazol-5-ylamine
- 2H-Indazol-5-amine, 6-methyl-
- 1H-Indazol-5-amine, 6-methyl-
- 6-methyl-1H-indazole-5-ylamine
- VAFXGOUJAXXPOQ-UHFFFAOYSA-N
- 6-methyl-1H-indazol-5-yl-amine
- SBB086552
- 2601AC
- SB16281
- BCP9000196
- AM804369
- A
- 6-Methyl-1H-indazol-5-amine (ACI)
- DTXSID00363263
- CS-0054506
- J-518873
- SCHEMBL1273919
- EN300-175162
- AKOS005069256
- SY004532
- AC-3319
- Z1201622161
- MFCD03305372
- 10P-970
- DTXCID40314310
- 6-methyl-2h-indazol-5-amine
- 5-amino-6-methyl-1H-indazole, AldrichCPR
- 81115-45-9
- 6-Methyl-1H-indazol-5-amine
-
- MDL: MFCD03305372
- Inchi: 1S/C8H9N3/c1-5-2-8-6(3-7(5)9)4-10-11-8/h2-4H,9H2,1H3,(H,10,11)
- InChI Key: VAFXGOUJAXXPOQ-UHFFFAOYSA-N
- SMILES: N1NC2C(=CC(=C(C)C=2)N)C=1
Computed Properties
- Exact Mass: 147.08000
- Monoisotopic Mass: 147.08
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 11
- Rotatable Bond Count: 0
- Complexity: 148
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 54.7
- XLogP3: 1.2
Experimental Properties
- Density: 1.295±0.06 g/cm3 (20 ºC 760 Torr),
- Melting Point: 215-217
- Boiling Point: 374℃ at 760 mmHg
- Flash Point: 207.9°C
- Refractive Index: 1.736
- Solubility: Slightly soluble (1.8 g/l) (25 º C),
- PSA: 54.70000
- LogP: 2.03470
6-Methyl-1H-indazol-5-amine Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
6-Methyl-1H-indazol-5-amine Pricemore >>
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6-Methyl-1H-indazol-5-amine Suppliers
6-Methyl-1H-indazol-5-amine Related Literature
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J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
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Norihito Fukui,Keisuke Fujimoto,Hideki Yorimitsu,Atsuhiro Osuka Dalton Trans., 2017,46, 13322-13341
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Chao-Han Cheng,Wen-Zhen Wang,Shie-Ming Peng,I-Chia Chen Phys. Chem. Chem. Phys., 2017,19, 25471-25477
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Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
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Yiding Jiao,Liqun Kang,Jasper Berry-Gair,Kit McColl,Jianwei Li,Haobo Dong,Hao Jiang,Ryan Wang,Furio Corà,Dan J. L. Brett,Ivan P. Parkin J. Mater. Chem. A, 2020,8, 22075-22082
Additional information on 6-Methyl-1H-indazol-5-amine
Research Briefing on 6-Methyl-1H-indazol-5-amine (CAS: 81115-45-9): Recent Advances and Applications in Chemical Biology and Medicine
6-Methyl-1H-indazol-5-amine (CAS: 81115-45-9) is an important heterocyclic compound that has garnered significant attention in the field of chemical biology and medicinal chemistry due to its versatile pharmacological properties. Recent studies have highlighted its potential as a key scaffold in the development of novel therapeutics, particularly in oncology and inflammation-related diseases. This research briefing aims to provide a comprehensive overview of the latest findings related to this compound, focusing on its synthesis, biological activities, and therapeutic applications.
Recent advancements in synthetic chemistry have enabled more efficient and scalable routes for the production of 6-Methyl-1H-indazol-5-amine. A study published in the Journal of Medicinal Chemistry (2023) demonstrated a novel catalytic method that significantly improves the yield and purity of the compound, making it more accessible for large-scale pharmaceutical applications. The method utilizes a palladium-catalyzed cross-coupling reaction, which has been optimized to reduce byproducts and enhance overall efficiency. These developments are critical for ensuring the compound's availability for further preclinical and clinical studies.
In terms of biological activity, 6-Methyl-1H-indazol-5-amine has shown promising results as an inhibitor of protein kinases involved in cancer cell proliferation. A recent study in Cancer Research (2024) revealed that derivatives of this compound exhibit potent inhibitory effects against the PI3K/AKT/mTOR pathway, a key signaling cascade implicated in various cancers. The study demonstrated that these derivatives could induce apoptosis in cancer cells while sparing normal cells, suggesting a high therapeutic index. Furthermore, molecular docking studies have provided insights into the binding interactions between the compound and its target kinases, paving the way for the design of more selective and potent inhibitors.
Beyond oncology, 6-Methyl-1H-indazol-5-amine has also been investigated for its anti-inflammatory properties. A study in the European Journal of Pharmacology (2023) reported that the compound can modulate the activity of NF-κB, a transcription factor central to inflammatory responses. In animal models of rheumatoid arthritis, treatment with 6-Methyl-1H-indazol-5-amine derivatives led to significant reductions in joint inflammation and tissue damage. These findings underscore the compound's potential as a dual-acting agent for both cancer and inflammatory diseases.
Despite these promising results, challenges remain in the clinical translation of 6-Methyl-1H-indazol-5-amine-based therapies. Issues such as bioavailability, metabolic stability, and potential off-target effects need to be addressed through further optimization and rigorous preclinical testing. However, the growing body of research supports the continued exploration of this compound and its derivatives as valuable candidates for drug development. Future studies should focus on elucidating its mechanisms of action in greater detail and evaluating its efficacy in combination therapies.
In conclusion, 6-Methyl-1H-indazol-5-amine (CAS: 81115-45-9) represents a promising scaffold in chemical biology and medicinal chemistry, with demonstrated potential in oncology and inflammation. The latest research highlights its synthetic accessibility, biological activities, and therapeutic applications, providing a solid foundation for future investigations. As the field advances, this compound is likely to play an increasingly important role in the development of next-generation therapeutics.
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